![molecular formula C17H16ClNO4 B2716950 2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1004127-04-1](/img/structure/B2716950.png)
2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
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Description
The compound “2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate” is a chemical compound with the molecular formula CHClNO. It has an average mass of 361.823 Da and a monoisotopic mass of 361.119324 Da .
Physical And Chemical Properties Analysis
The compound “2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate” has a density of 1.3±0.1 g/cm³, a boiling point of 613.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C. Its enthalpy of vaporization is 91.0±3.0 kJ/mol and it has a flash point of 324.6±31.5 °C. The compound has an index of refraction of 1.635 and a molar refractivity of 98.9±0.3 cm³ .Scientific Research Applications
- Findings : In vivo tests revealed that certain derivatives of this compound exhibited more potent anti-allergic asthma activities than levocetirizine. Additionally, some derivatives demonstrated stronger anti-pruritic (anti-itch) effects .
- Research : Three α-aminophosphonates derived from this compound were studied for their inhibition effect on mild steel corrosion in hydrochloric acid solution. Both experimental and theoretical methods were employed .
- Studies : Researchers synthesized derivatives of this compound and evaluated their antinociceptive activity. Some derivatives exhibited promising effects .
- Activity : Derivatives of this compound were tested for their α-glucosidase inhibitory activity. Notably, 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one showed significant inhibition .
Anti-Allergic Activities
Corrosion Inhibition
Antinociceptive Activity
α-Glucosidase Inhibition
properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-4-2-3-12(9-15)10-17(21)23-11-16(20)19-14-7-5-13(18)6-8-14/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQOHTTWMPWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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